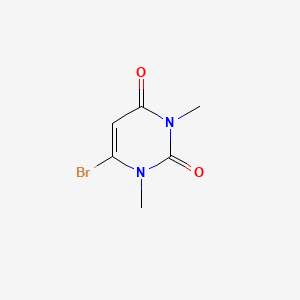

6-溴-1,3-二甲基尿嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-1,3-dimethyluracil (6-Br-1,3-DMU) is a synthetic compound with potential applications in scientific research. It is an analog of the naturally occurring uracil, a pyrimidine base found in DNA and RNA. 6-Br-1,3-DMU is a relatively new compound, but its ability to interact with a variety of proteins has made it an attractive tool for researchers in the fields of biochemistry, physiology, and genetics.

科学研究应用

- Photoreaction in Solution : When 6-bromo-1,3-dimethyluracil is dissolved in 1,4-xylene, it undergoes a photoreaction, yielding a mixture of 5- and 6-aryl-substituted uracils. The 5-isomer is formed initially, followed by the 6-isomer. This behavior is relevant for understanding the excited-state structures and decay dynamics of this compound .

- Formation of 6-Bromomethyl-1,3-dimethyluracil : Treatment of 5-bromo-1,3,6-trimethyluracil with 50% H2SO4 results in a mixture of 1,3,6-trimethyluracil and 6-bromomethyl-1,3-dimethyluracil. The bromination occurs at the 6-position of the uracil ring. Notably, 5-chloro-1,3,6-trimethyluracil remains inert under similar conditions .

- Coupling Reactions : Researchers have explored the coupling of 5-bromo-1,3-dimethyluracil (and its 6-alkyl derivatives) with other molecules. For instance, it can react with 3-methylindole and Nα-acetyl-L-tryptophan methyl ester through photochemical processes .

- Antioxidant Effects : While specific studies on 6-bromo-1,3-dimethyluracil are limited, related pyrimidine derivatives have shown antioxidant effects. These properties could be relevant in pharmacology and drug development .

- DFT Modeling : Density functional theory (DFT) calculations have been employed to understand the reactions of 5-halo-1,3,6-trimethyluracils. These models help predict reaction pathways and product formation .

Photophysics and Photochemistry

Electrophilic Substitution Reactions

Chemical Synthesis and Modification

Biological and Medicinal Applications

Computational Modeling and Theoretical Chemistry

Chemical Reactivity and Mechanisms

作用机制

Target of Action

It’s known that uracil derivatives, such as 6-bromo-1,3-dimethyluracil, play a key role as intermediates in the synthesis of purines . Purines constitute the basic nucleus of a number of medicinally active molecules .

Mode of Action

The mode of action of 6-Bromo-1,3-dimethyluracil involves a series of chemical reactions. Upon ultraviolet irradiation, 1,3-dimethyluracil undergoes hydration of the 5:6 double bond of the uracil ring to form 1,3-dimethyl-6-oxy-hydrouracil . The bromination of 1,3-dimethyluracil results in the formation of 5-bromo-6-hydroxy-hydropyrimidine derivatives .

Biochemical Pathways

It’s known that uracil derivatives have a broad spectrum of pharmacological activities such as antimicrobial, antioxidant, anticancer, anti-leukemia, antitumor, and antiviral activities . These activities suggest that 6-Bromo-1,3-dimethyluracil may interact with multiple biochemical pathways.

Result of Action

It’s known that the photoreaction of 5-bromo-1,3-dimethyluracil in 1,4-xylene solution yields a mixture of 5- and 6-aryl substituted uracils .

Action Environment

It’s known that the photoreaction of 5-bromo-1,3-dimethyluracil in 1,4-xylene solution is influenced by the presence of initially added acid .

属性

IUPAC Name |

6-bromo-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZGZBJOMBOIJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-cyanophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2685908.png)

![7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B2685914.png)

![4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2685918.png)

![Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2685920.png)

![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2685921.png)

![N-[2-(2-chlorophenyl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide](/img/structure/B2685924.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide](/img/structure/B2685925.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(furan-2-YL)-4-methylpiperidin-1-YL]acetamide](/img/structure/B2685927.png)

![3-(4-methoxyphenyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2685931.png)